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molecular formula C11H9F3O B8329740 5-Trifluoromethyl-indan-2-carbaldehyde

5-Trifluoromethyl-indan-2-carbaldehyde

Cat. No. B8329740
M. Wt: 214.18 g/mol
InChI Key: XUBPOSWZBSHGDW-UHFFFAOYSA-N
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Patent
US07652053B2

Procedure details

The above 5-trifluoromethyl-indan-2-yl-methanol (216 mg, 1 mmol) was dissolved in methylene chloride (15 mL) and the solution was cooled in an ice bath. To this solution was added Dess-Martin reagent (450 mg, 1.06 mmol) in four portions. The mixture was warmed to room temperature and stirred for 1 hr. The mixture was evaporated to dryness and the residue was triturated with petroleum ether (14 mL) and ether (7 mL). The precipitate was filtered out and the filtrate was extracted with ether and sodium bicarbonate solution. The organic layer was dried over sodium sulfate and solvents were evaporated to give 5-trifluoromethyl-indan-2-carbaldehyde (210 mg) as pale green oil. 1H-NMR (CDCl3) □ 9.78 (s, 1H), 7.48 (s, 1H), 7.43 (d, 1H), 7.32 (d, 1H), 3.33-3.38 (m, 3H), 3.15-3.27 (m, 2H).
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([CH2:12][OH:13])[CH2:6]2.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[F:1][C:2]([F:14])([F:15])[C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([CH:12]=[O:13])[CH2:6]2

Inputs

Step One
Name
Quantity
216 mg
Type
reactant
Smiles
FC(C=1C=C2CC(CC2=CC1)CO)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
450 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was triturated with petroleum ether (14 mL) and ether (7 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered out
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ether and sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate and solvents
CUSTOM
Type
CUSTOM
Details
were evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C=1C=C2CC(CC2=CC1)C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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